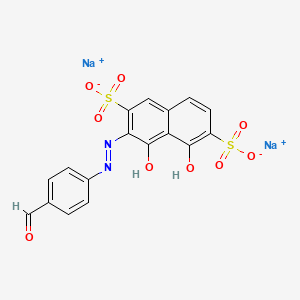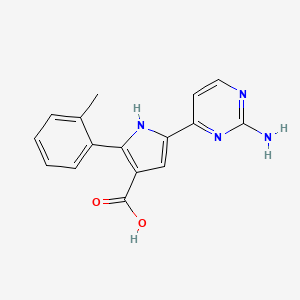
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group, an amino-pyrimidinyl group, and a methylphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrole, 2-methylbenzaldehyde, and 2-amino-4-chloropyrimidine.
Step 1: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Step 2: The carboxylic acid group is introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with DMF and POCl3 to form the formyl derivative, which is then oxidized to the carboxylic acid.
Step 3: The amino-pyrimidinyl group is introduced through a nucleophilic aromatic substitution reaction, where 2-amino-4-chloropyrimidine reacts with the pyrrole derivative.
Step 4: The final step involves the Friedel-Crafts acylation to introduce the 2-methylphenyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The amino-pyrimidinyl group can be reduced to form the corresponding amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of esters or amides from the carboxylic acid group.
Reduction: Formation of primary amines from the amino-pyrimidinyl group.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
科学研究应用
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-pyrimidinyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
1H-Pyrrole-3-carboxylic acid, 2-(2-methylphenyl)-: Lacks the amino-pyrimidinyl group, which may reduce its biological activity.
1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-: Lacks the 2-methylphenyl group, which may affect its solubility and interaction with targets.
1H-Pyrrole-3-carboxylic acid, 2-(2-chlorophenyl)-: Substitution of the methyl group with a chlorine atom can significantly alter its reactivity and biological properties.
Uniqueness: 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino-pyrimidinyl and 2-methylphenyl groups enhances its potential as a versatile compound in various applications.
属性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
5-(2-aminopyrimidin-4-yl)-2-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H14N4O2/c1-9-4-2-3-5-10(9)14-11(15(21)22)8-13(19-14)12-6-7-18-16(17)20-12/h2-8,19H,1H3,(H,21,22)(H2,17,18,20) |
InChI 键 |
UGZGKQMTRPOJHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


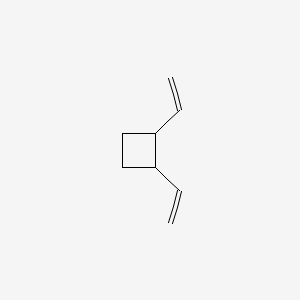
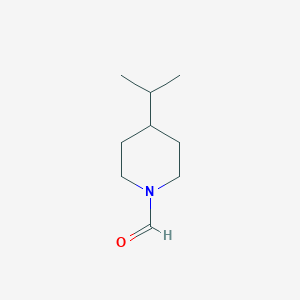


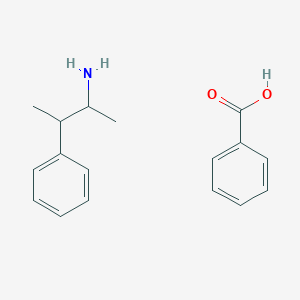
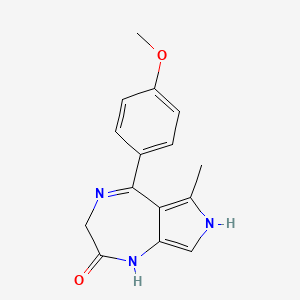
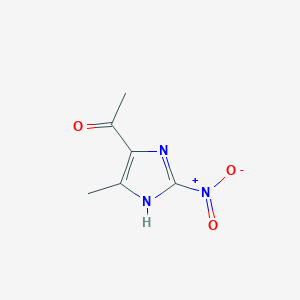
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

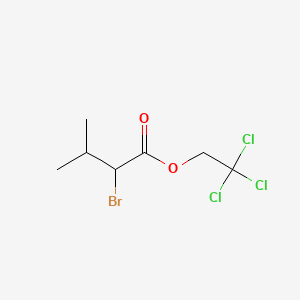
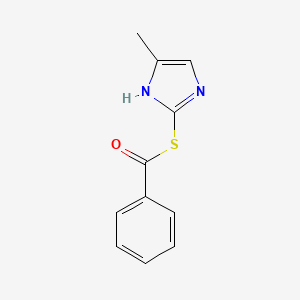
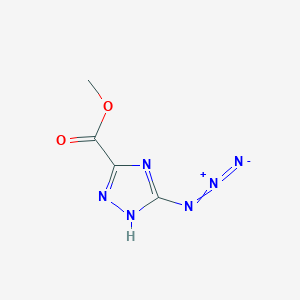
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
